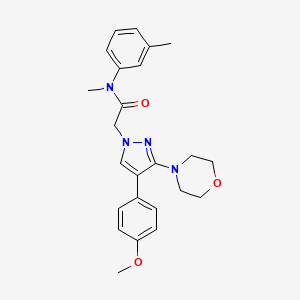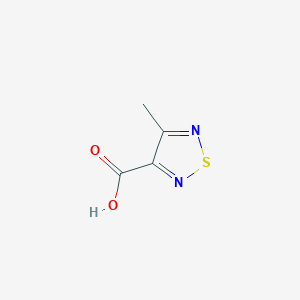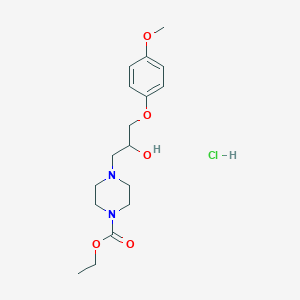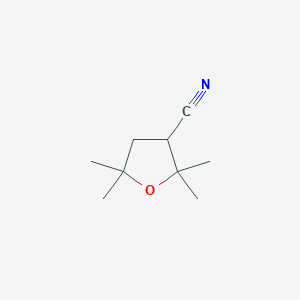
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Compounds related to the chemical have been utilized in the synthesis and characterization of coordination complexes. For instance, pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. The solid-state structures of these complexes were determined using single-crystal X-ray crystallography. The structural analysis revealed that these complexes form 1D and 2D supramolecular architectures through various hydrogen bonding interactions. Moreover, these complexes and their ligands exhibited significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related damages in biological systems (Chkirate et al., 2019).
Crystal Structures and Comparative Analyses
The crystal structures of compounds structurally similar to the one have been a subject of study, providing insights into their molecular geometry and potential interactions. This type of analysis aids in understanding the physical and chemical properties of these compounds, which is crucial in fields like material science and drug design (Galushchinskiy et al., 2017).
Anticancer Potential
Certain acetamide derivatives, structurally related to the chemical , have been synthesized and evaluated for their anticancer activity. This demonstrates the potential utility of these compounds in the development of new anticancer agents. The synthesized compounds were tested on various cancer cell lines, and some showed appreciable cancer cell growth inhibition, suggesting their potential role in cancer therapy (Al-Sanea et al., 2020).
Neuroprotective Effects
Compounds similar to the chemical have been synthesized and evaluated for their neuroprotective effects. These compounds showed significant neuroprotective effects against induced oxidative stress in PC12 cells. Such findings indicate the potential application of these compounds in the treatment or prevention of neurodegenerative diseases (Sameem et al., 2017).
Corrosion Inhibition
Acetamide derivatives, structurally related to the chemical , have been studied for their efficacy as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. Studies have shown that these compounds are effective in inhibiting corrosion, indicating their potential use in industrial maintenance (Nasser & Sathiq, 2017).
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-18-5-4-6-20(15-18)26(2)23(29)17-28-16-22(19-7-9-21(30-3)10-8-19)24(25-28)27-11-13-31-14-12-27/h4-10,15-16H,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIIWMFOZFWZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)



![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

